molecular formula C22H22Si B14204819 Dimethyl(9-methyl-9H-fluoren-9-YL)phenylsilane CAS No. 821806-70-6

Dimethyl(9-methyl-9H-fluoren-9-YL)phenylsilane

Cat. No.: B14204819
CAS No.: 821806-70-6
M. Wt: 314.5 g/mol
InChI Key: YYSBLSJQWKJNKR-UHFFFAOYSA-N
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Description

Dimethyl(9-methyl-9H-fluoren-9-YL)phenylsilane is an organosilicon compound that features a unique combination of a fluorene moiety and a phenylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(9-methyl-9H-fluoren-9-YL)phenylsilane typically involves the reaction of 9-methyl-9H-fluorene with phenylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where the fluorene derivative is reacted with phenylsilane under the influence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(9-methyl-9H-fluoren-9-YL)phenylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.

    Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl(9-methyl-9H-fluoren-9-YL)phenylsilane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of advanced materials and organosilicon compounds.

    Biology: The compound is explored for its potential use in bio-compatible materials and drug delivery systems.

    Medicine: Research is ongoing to investigate its role in developing new pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of high-performance polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of Dimethyl(9-methyl-9H-fluoren-9-YL)phenylsilane involves its interaction with various molecular targets and pathways. The phenylsilane group can participate in hydrosilylation reactions, while the fluorene moiety can engage in π-π interactions with other aromatic systems. These interactions contribute to the compound’s unique properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    9-Methyl-9H-fluorene: A structurally similar compound with a methyl group at the 9-position of fluorene.

    Phenylsilane: A simpler organosilicon compound with a phenyl group attached to a silicon atom.

    9,9-Dimethyl-9H-fluorene: Another fluorene derivative with two methyl groups at the 9-position.

Uniqueness

Dimethyl(9-methyl-9H-fluoren-9-YL)phenylsilane is unique due to the combination of the fluorene and phenylsilane moieties, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring specific reactivity and stability.

Properties

CAS No.

821806-70-6

Molecular Formula

C22H22Si

Molecular Weight

314.5 g/mol

IUPAC Name

dimethyl-(9-methylfluoren-9-yl)-phenylsilane

InChI

InChI=1S/C22H22Si/c1-22(23(2,3)17-11-5-4-6-12-17)20-15-9-7-13-18(20)19-14-8-10-16-21(19)22/h4-16H,1-3H3

InChI Key

YYSBLSJQWKJNKR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)[Si](C)(C)C4=CC=CC=C4

Origin of Product

United States

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